molecular formula C11H9NO3 B12877334 4-phenyl-3-Isoxazolecarboxylic acid methyl ester

4-phenyl-3-Isoxazolecarboxylic acid methyl ester

Cat. No.: B12877334
M. Wt: 203.19 g/mol
InChI Key: OSFDWIDFTPDXOK-UHFFFAOYSA-N
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Description

Methyl 4-phenylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-phenylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form methyl 2,4-dioxo-4-phenylbutanoate. This intermediate is then cyclized with hydroxylamine hydrochloride in refluxing methanol to yield methyl 4-phenylisoxazole-3-carboxylate .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-phenylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-phenylisoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid
  • 3-Phenyl-5-methylisoxazole-4-carboxylic acid

Comparison: Methyl 4-phenylisoxazole-3-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 4-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H9NO3/c1-14-11(13)10-9(7-15-12-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OSFDWIDFTPDXOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC=C1C2=CC=CC=C2

Origin of Product

United States

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